

Spectroscopic Profile of Methyl 5-methoxy-3-oxopentanoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 5-methoxy-3-oxopentanoate*

Cat. No.: *B1332151*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **methyl 5-methoxy-3-oxopentanoate**. Due to the limited availability of experimentally derived raw data in public databases, this guide utilizes predicted spectroscopic values to facilitate the characterization of this compound. The information herein is intended to support researchers in identifying and confirming the structure of **methyl 5-methoxy-3-oxopentanoate** in various experimental settings.

Chemical Structure and Properties

Methyl 5-methoxy-3-oxopentanoate, also known as Nazarov's reagent, is a chemical compound with the molecular formula $C_7H_{12}O_4$ and a molecular weight of 160.17 g/mol ^{[1][2]} It features three key functional groups: a methyl ester, a ketone, and a methoxy group. This combination of functionalities makes it a versatile building block in organic synthesis.^[1]

Physical Properties:

- Form: Liquid^[1]
- Boiling Point: 56-57 °C at 0.1 mmHg^[1]
- Density: 1.10 g/mL at 20 °C^[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **methyl 5-methoxy-3-oxopentanoate**. These predictions are based on established computational models and provide expected values for ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.70	s	3H	-COOCH ₃
~3.65	t	2H	-CH ₂ -O-
~3.35	s	3H	-OCH ₃
~2.80	t	2H	-CO-CH ₂ -CH ₂ -
~3.45	s	2H	-CO-CH ₂ -CO-

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (ppm)	Assignment
~202.0	C=O (ketone)
~167.0	C=O (ester)
~68.0	-CH ₂ -O-
~58.0	-OCH ₃
~52.0	-COOCH ₃
~48.0	-CO-CH ₂ -CO-
~45.0	-CO-CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~2950-2850	C-H stretch (alkane)
~1745	C=O stretch (ester)
~1715	C=O stretch (ketone)
~1100	C-O stretch (ether)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z	Fragment Ion
160	[M] ⁺ (Molecular ion)
129	[M - OCH ₃] ⁺
101	[M - COOCH ₃] ⁺
87	[CH ₃ OCOCH ₂ CO] ⁺
59	[COOCH ₃] ⁺
45	[CH ₂ OCH ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ^1H). For ^{13}C NMR, a proton-decoupled spectrum is typically acquired.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

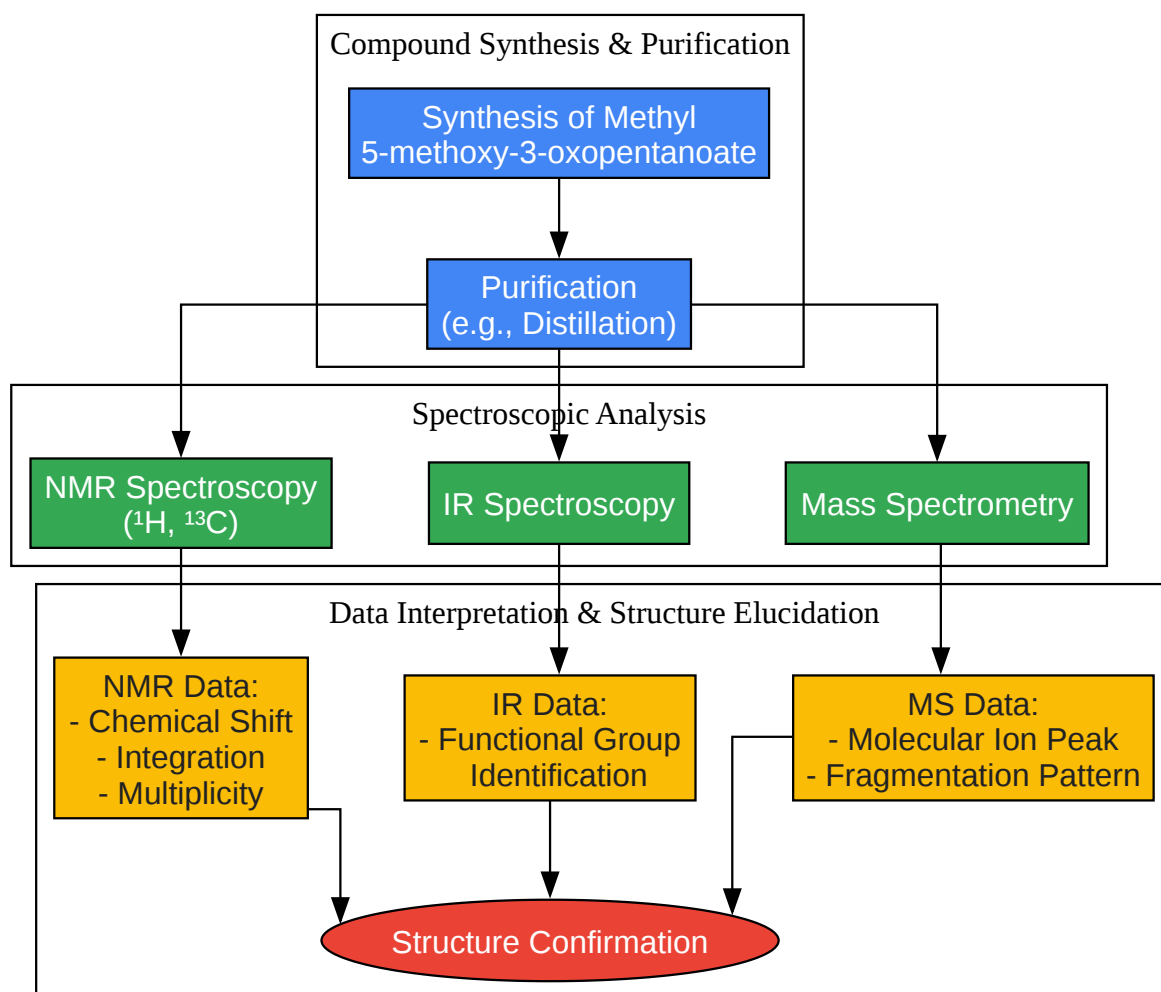
- **Sample Preparation (Neat Liquid):** Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** Detect the ions to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like **methyl 5-methoxy-3-oxopentanoate**.



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Workflow for Spectroscopic Analysis

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